molecular formula C16H11N3O3 B12391437 Mab Aspartate Decarboxylase-IN-1

Mab Aspartate Decarboxylase-IN-1

Cat. No.: B12391437
M. Wt: 293.28 g/mol
InChI Key: LYCKJICKYNNXMU-UHFFFAOYSA-N
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Description

Mab Aspartate Decarboxylase-IN-1 is a potent inhibitor of the enzyme aspartate decarboxylase, specifically targeting the PanD enzyme in Mycobacterium abscessus. This compound has shown significant antibacterial activity and is used in scientific research to study the inhibition of aspartate decarboxylase and its effects on bacterial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mab Aspartate Decarboxylase-IN-1 involves several steps, including the preparation of the core structure and the introduction of functional groups that enhance its inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar inhibitors involve multi-step organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput purification methods. The production process would need to ensure high purity and yield, which is critical for its use in scientific research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Mab Aspartate Decarboxylase-IN-1 primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:

    Oxidation: The compound can undergo oxidation reactions, particularly at any susceptible functional groups.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, potentially altering the compound’s inhibitory activity .

Scientific Research Applications

Mab Aspartate Decarboxylase-IN-1 has several scientific research applications:

Mechanism of Action

Mab Aspartate Decarboxylase-IN-1 exerts its effects by binding to the active site of the aspartate decarboxylase enzyme, inhibiting its activity. This inhibition disrupts the conversion of L-aspartate to β-alanine, a critical step in the biosynthesis of coenzyme A. The molecular targets involved include the PanD enzyme, and the pathways affected are those related to coenzyme A biosynthesis .

Comparison with Similar Compounds

Similar Compounds

    L-Aspartate α-Decarboxylase Inhibitors: Other inhibitors targeting the same enzyme, such as pyrazinoic acid, which also disrupts coenzyme A biosynthesis.

    β-Alanine Synthesis Inhibitors: Compounds that inhibit the synthesis of β-alanine, affecting bacterial growth and metabolism.

Uniqueness

Mab Aspartate Decarboxylase-IN-1 is unique due to its specific inhibition of the PanD enzyme in Mycobacterium abscessus, making it a valuable tool in studying bacterial resistance and developing new antibacterial therapies .

Properties

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

3-(naphthalene-1-carbonylamino)pyrazine-2-carboxylic acid

InChI

InChI=1S/C16H11N3O3/c20-15(19-14-13(16(21)22)17-8-9-18-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,21,22)(H,18,19,20)

InChI Key

LYCKJICKYNNXMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC=CN=C3C(=O)O

Origin of Product

United States

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